
N-Cbz-L-glutamine succinimido ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Gln-OSu: N-Carbobenzoxy-L-glutamine N-hydroxysuccinimide ester , is a derivative of glutamine, an amino acid that plays a crucial role in protein synthesis and energy production. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Z-Gln-OSu can be synthesized through the reaction of N-Carbobenzoxy-L-glutamine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for Z-Gln-OSu are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions: Z-Gln-OSu primarily undergoes substitution reactions due to the presence of the N-hydroxysuccinimide ester group. This group is highly reactive towards nucleophiles, making it suitable for peptide coupling reactions .
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Conditions: Typically, these reactions are carried out in organic solvents such as dimethylformamide (DMF) or dichloromethane at room temperature.
Major Products: The major products formed from these reactions are peptides or peptide-like compounds, where the N-hydroxysuccinimide ester group is replaced by the nucleophile .
Scientific Research Applications
Chemistry: Z-Gln-OSu is widely used in peptide synthesis as a coupling reagent. Its high reactivity towards nucleophiles makes it an excellent choice for forming peptide bonds .
Biology: In biological research, Z-Gln-OSu is used to modify proteins and peptides, facilitating the study of protein-protein interactions and enzyme mechanisms .
Medicine: Z-Gln-OSu has potential therapeutic applications, particularly in the development of peptide-based drugs. Its ability to form stable peptide bonds makes it valuable in drug design and synthesis .
Industry: In the industrial sector, Z-Gln-OSu is used in the production of advanced materials, such as hydrogels, which have applications in biomedical devices and sensors .
Mechanism of Action
Z-Gln-OSu exerts its effects through the formation of peptide bonds. The N-hydroxysuccinimide ester group reacts with nucleophiles, such as amines, to form stable amide bonds. This reaction is facilitated by the presence of a coupling agent, which activates the ester group, making it more reactive .
Comparison with Similar Compounds
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O7/c18-13(21)7-6-12(16(24)27-20-14(22)8-9-15(20)23)19-17(25)26-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,18,21)(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAADPWIOJORBEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CCC(=O)N)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
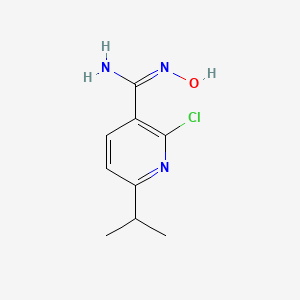
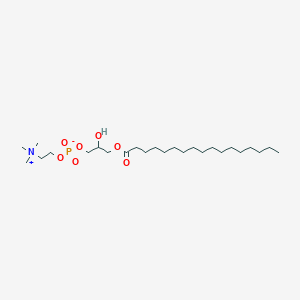
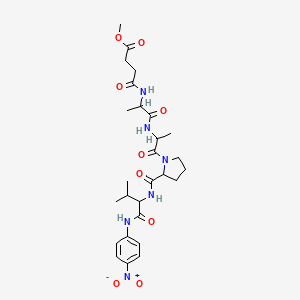

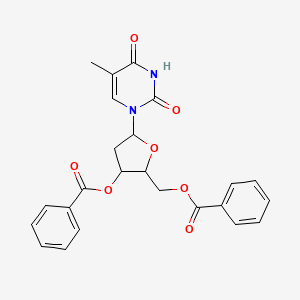
![N-[1-[2-[[6-fluoro-2-[6-fluoro-3-[[4-hydroxy-1-[2-[2-(methylamino)propanoylamino]butanoyl]pyrrolidin-2-yl]methyl]-1H-indol-2-yl]-1H-indol-3-yl]methyl]-4-hydroxypyrrolidin-1-yl]-1-oxobutan-2-yl]-2-(methylamino)propanamide](/img/structure/B13384016.png)
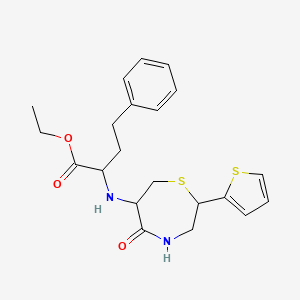
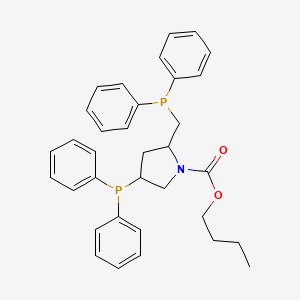
![sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13384061.png)
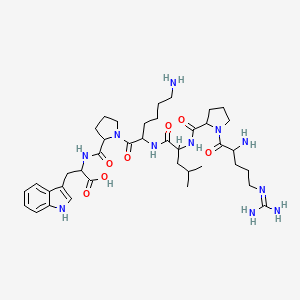
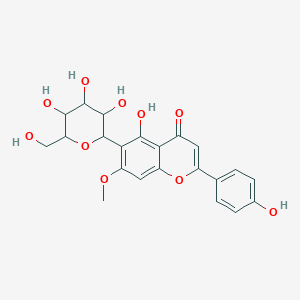
![N-(4-([(2-Amino-4-hydroxypteridin-6-yl)methyl]amino)benzoyl)glutamic acid dihydrate](/img/structure/B13384071.png)
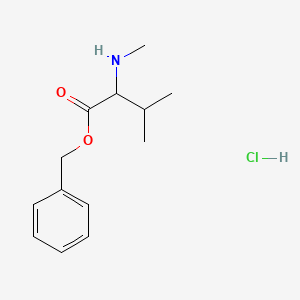
![2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13384077.png)
